molecular formula C7H5Br2Cl B3032952 1,4-Dibromo-2-(chloromethyl)benzene CAS No. 642091-49-4

1,4-Dibromo-2-(chloromethyl)benzene

Cat. No. B3032952
CAS RN: 642091-49-4
M. Wt: 284.37 g/mol
InChI Key: VUPAXZAOBJZEGA-UHFFFAOYSA-N
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Description

1,4-Dibromo-2-(chloromethyl)benzene is a chemical compound with the molecular formula C7H5Br2Cl. It has a molecular weight of 284.38 . The compound appears as a white to yellow solid .


Molecular Structure Analysis

The InChI code for 1,4-Dibromo-2-(chloromethyl)benzene is 1S/C7H5Br2Cl/c8-6-1-2-7(9)5(3-6)4-10/h1-3H,4H2 . This code provides a standard way to encode the compound’s molecular structure. Unfortunately, a detailed structural analysis is not available in the retrieved resources.


Physical And Chemical Properties Analysis

1,4-Dibromo-2-(chloromethyl)benzene has a predicted boiling point of 300.2±27.0 °C and a predicted density of 1.902±0.06 g/cm3 . It is stored at a temperature of 2-8 °C .

Safety and Hazards

1,4-Dibromo-2-(chloromethyl)benzene is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid contact with skin and eyes, avoid breathing dust, and not to ingest the compound .

Mechanism of Action

Target of Action

The primary target of 1,4-Dibromo-2-(chloromethyl)benzene is the benzylic position of the benzene ring . The benzylic position is the carbon atom adjacent to the benzene ring, which is susceptible to various chemical reactions due to the resonance stabilization provided by the benzene ring .

Mode of Action

1,4-Dibromo-2-(chloromethyl)benzene undergoes a free radical reaction . In the initiating step, N-bromosuccinimide (NBS) loses the N-bromo atom, leaving behind a succinimidyl radical (S·). It is the S· that removes a hydrogen atom from the benzylic position to form succinimide (SH). Then, the benzylic radical reacts with NBS to form 1,4-Dibromo-2-(chloromethyl)benzene .

Biochemical Pathways

The biochemical pathway involved in the reaction of 1,4-Dibromo-2-(chloromethyl)benzene is the free radical bromination . This pathway involves the generation of a free radical at the benzylic position, which then reacts with a bromine atom to form the brominated compound .

Result of Action

The result of the action of 1,4-Dibromo-2-(chloromethyl)benzene is the formation of a brominated compound at the benzylic position . This can potentially alter the chemical properties of the benzene ring, leading to changes in its reactivity and interactions with other molecules.

Action Environment

The action of 1,4-Dibromo-2-(chloromethyl)benzene can be influenced by various environmental factors. For instance, the presence of different solvents can affect the reaction rate and the formation of the product . Additionally, temperature can also play a crucial role, as it can influence the reaction kinetics and the thermodynamic stability of the product .

properties

IUPAC Name

1,4-dibromo-2-(chloromethyl)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5Br2Cl/c8-6-1-2-7(9)5(3-6)4-10/h1-3H,4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUPAXZAOBJZEGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)CCl)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5Br2Cl
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60604422
Record name 1,4-Dibromo-2-(chloromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60604422
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

642091-49-4
Record name 1,4-Dibromo-2-(chloromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60604422
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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